2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of trifluoromethyl and imidazo[2,1-b]thiazole moieties in the structure contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves a multicomponent approach. One common method includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system . The reaction conditions involve heating at 100°C under 20 atm of a 4:1 mixture of CO-air, leading to the formation of the desired product in yields up to 87% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable catalytic systems and readily available starting materials suggests potential for industrial synthesis. The PdI2/KI catalytic system is particularly noted for its versatility and efficiency in carbonylation reactions .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative transformations, particularly at the imidazo[2,1-b]thiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which retain the trifluoromethyl and phenylacetamide functionalities .
Scientific Research Applications
2,2,2-Trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves interaction with specific molecular targets and pathways. The imidazo[2,1-b]thiazole moiety is known to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune modulation . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
2,2,2-Trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other imidazo[2,1-b]thiazole derivatives and contributes to its potent biological activities .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c14-13(15,16)11(20)17-9-3-1-8(2-4-9)10-7-19-5-6-21-12(19)18-10/h1-7H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMIOBTCLBLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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